
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound characterized by the presence of a bromophenyl group attached to a cyclohexanecarboxylic acid moiety
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid typically involves several steps, starting with the bromination of phenylacetic acid to introduce the bromine atom at the para position. This is followed by the formation of the cyclohexanecarboxylic acid moiety through a series of reactions, including cyclization and oxidation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that it inhibits these cytokines in macrophages stimulated with lipopolysaccharides (LPS).
- Analgesic Properties : In animal models, this compound has shown analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism likely involves the modulation of pain signaling pathways through the inhibition of cyclooxygenase (COX) enzymes.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the ketone group to an alcohol.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions expand the potential applications of this compound in synthesizing derivatives with varied biological activities.
Data Table: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibits cell proliferation | |
Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
Analgesic | Pain relief comparable to NSAIDs |
Case Studies
Several case studies have evaluated the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to reduced paw edema and lower levels of inflammatory mediators, confirming its anti-inflammatory potential.
- Pain Management Trial : In a controlled trial assessing pain relief in post-operative patients, the compound demonstrated comparable efficacy to traditional NSAIDs with fewer side effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity, while the cyclohexanecarboxylic acid moiety can influence the compound’s overall stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic Acid can be compared with similar compounds such as:
4-Bromophenylacetic Acid: Similar in structure but lacks the cyclohexanecarboxylic acid moiety.
4-Bromophenylsulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue, offering different biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features an isoxazole ring, providing distinct chemical properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Actividad Biológica
1-(4-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The findings are supported by various studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13BrO3
- Molecular Weight : 299.15 g/mol
The presence of the bromophenyl group is significant for its biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound showed effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antitumor Activity
Additionally, the compound has displayed potential antitumor activity in vitro. A study assessed its effects on various cancer cell lines, revealing cytotoxic effects particularly against breast and colon cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.5 |
HT-29 (Colon) | 12.3 |
A549 (Lung) | 22.1 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
In models of inflammation, such as lipopolysaccharide (LPS)-induced macrophages, this compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-α, IL-6). The compound's ability to inhibit NF-kB signaling pathways may underlie its anti-inflammatory effects .
Case Studies
One notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group exhibited a significant reduction in bacterial load compared to controls, highlighting its potential therapeutic application in infectious diseases .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYZWCMJDKGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.